4-Cyclopropoxy-6-fluoropicolinaldehyde
Description
4-Cyclopropoxy-6-fluoropicolinaldehyde is a substituted picolinaldehyde derivative featuring a cyclopropoxy group at the 4-position and a fluorine atom at the 6-position of the pyridine ring. The aldehyde functional group enables diverse reactivity, such as condensation reactions, while the electron-withdrawing fluorine and bulky cyclopropoxy substituents may influence electronic and steric properties.
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8FNO2/c10-9-4-8(13-7-1-2-7)3-6(5-12)11-9/h3-5,7H,1-2H2 |
InChI Key |
VUXMIIVSACOAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-fluoropicolinaldehyde typically involves the introduction of the cyclopropoxy and fluorine groups onto a picolinaldehyde scaffold. One common method involves the cyclopropanation of a suitable precursor followed by fluorination. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-fluoropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-6-fluoropicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-fluoropicolinaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes safety data sheets (SDS) for two compounds: 2-Chloro-6-methylpyrimidine-4-carboxylic acid () and 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone ().
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The pyridine ring in this compound contrasts with the pyrimidine () and indeno-pyrazole () cores. Pyridine derivatives often exhibit distinct electronic properties compared to pyrimidines, impacting reactivity and binding interactions.
Functional Group Influence :
- The aldehyde group in the target compound offers nucleophilic reactivity, whereas the carboxylic acid in enables salt formation or esterification. The hydrazone in may facilitate coordination chemistry or act as a pharmacophore.
Fluorine’s electron-withdrawing nature (target compound) contrasts with chlorine’s moderate electronegativity ().
Hazard Profiles: Both referenced compounds lack comprehensive toxicological data. The SDS for explicitly states that hazards are uninvestigated , highlighting a common gap in safety assessments for novel or specialized chemicals.
Research Implications and Limitations
- Synthetic Utility : The target compound’s aldehyde group may offer advantages over carboxylic acid () or hydrazone () in coupling reactions, though steric effects from cyclopropoxy could limit accessibility.
- Safety Considerations : The absence of hazard data for this compound underscores the need for precautionary handling, as seen in and .
Table 2: Hypothetical Reactivity Comparison
| Reaction Type | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone |
|---|---|---|---|
| Nucleophilic Addition | High (aldehyde) | Low (carboxylic acid) | Moderate (hydrazone) |
| Electrophilic Substitution | Limited (deactivated by F, O-groups) | Moderate (Cl, methyl) | Low (polycyclic structure) |
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